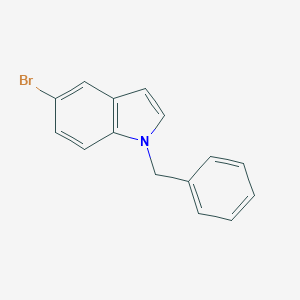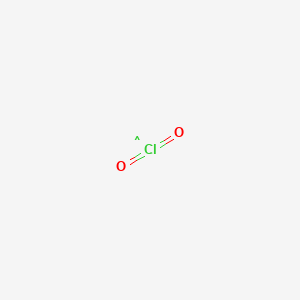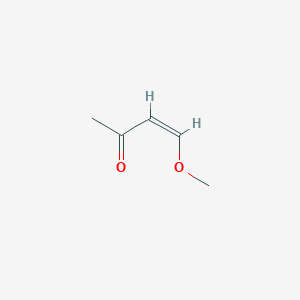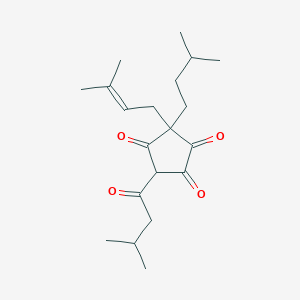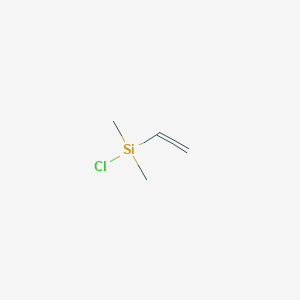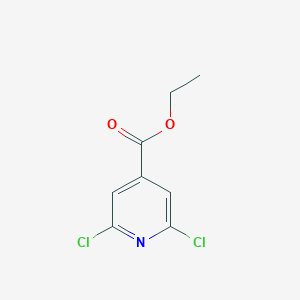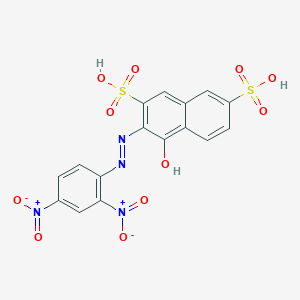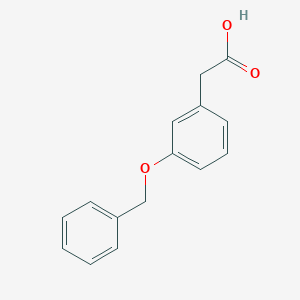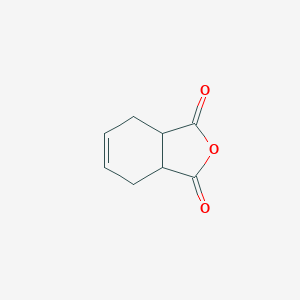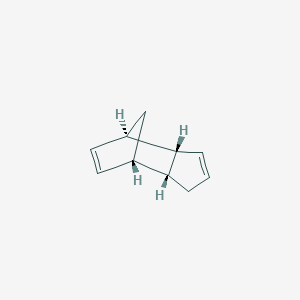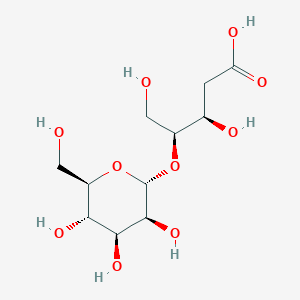
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid, also known as DMEP, is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. DMEP is a monosaccharide that is structurally similar to glucose, but with a different configuration of the hydroxyl groups. In
Wissenschaftliche Forschungsanwendungen
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several potential applications in scientific research. One of the most promising applications is its use as a building block for the synthesis of complex carbohydrates. Carbohydrates play a critical role in many biological processes, including cell signaling, cell adhesion, and immune response. The ability to synthesize complex carbohydrates using 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid could have significant implications for the development of new therapies for various diseases.
Wirkmechanismus
The mechanism of action of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is not fully understood, but it is believed to be similar to that of other rare sugars. Rare sugars are known to interact with various proteins and enzymes in the body, leading to changes in their activity. 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has been shown to inhibit the activity of some enzymes, including hyaluronidase and β-glucosidase. These enzymes play important roles in various biological processes, including inflammation and cell signaling.
Biochemische Und Physiologische Effekte
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several biochemical and physiological effects that make it an attractive target for scientific research. One of the most significant effects is its ability to inhibit the activity of hyaluronidase. Hyaluronidase is an enzyme that breaks down hyaluronic acid, which is a critical component of the extracellular matrix. The inhibition of hyaluronidase by 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid could have significant implications for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several advantages for lab experiments, including its ability to act as a building block for the synthesis of complex carbohydrates. However, the synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a complex process, and the yield and efficiency of the synthesis can be challenging to optimize. Additionally, 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a rare sugar, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for the research on 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid. One promising area of research is the development of new methods for the synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid. Researchers are continuously exploring new methods to improve the yield and efficiency of the synthesis. Another potential direction is the exploration of the biological activity of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid in various disease models. The ability of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid to inhibit the activity of hyaluronidase makes it an attractive target for the treatment of various inflammatory conditions. Finally, the use of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid as a building block for the synthesis of complex carbohydrates could have significant implications for the development of new therapies for various diseases.
Conclusion:
In conclusion, 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. The synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a complex process, and researchers are continuously exploring new methods to improve the yield and efficiency of the synthesis. 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several potential applications in scientific research, including its use as a building block for the synthesis of complex carbohydrates. The ability of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid to inhibit the activity of hyaluronidase makes it an attractive target for the treatment of various inflammatory conditions. Finally, the exploration of the biological activity of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid in various disease models could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a complex process that involves several steps. The first step is the protection of the hydroxyl groups of mannose, which is then followed by the oxidation of the primary alcohol group to form an aldehyde. The aldehyde is then reduced to form a secondary alcohol, which is then deprotected to form 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid. The synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a challenging process, and researchers are continuously exploring new methods to improve the yield and efficiency of the synthesis.
Eigenschaften
CAS-Nummer |
136737-32-1 |
|---|---|
Produktname |
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid |
Molekularformel |
C11H20O10 |
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
(3R,4S)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
InChI |
InChI=1S/C11H20O10/c12-2-5(4(14)1-7(15)16)20-11-10(19)9(18)8(17)6(3-13)21-11/h4-6,8-14,17-19H,1-3H2,(H,15,16)/t4-,5+,6-,8-,9+,10+,11+/m1/s1 |
InChI-Schlüssel |
MFTSWYCHBFRGSV-SXJHNCLHSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H](CO)[C@@H](CC(=O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(CO)C(CC(=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC(CO)C(CC(=O)O)O)O)O)O)O |
Andere CAS-Nummern |
136737-32-1 |
Synonyme |
2-deoxy-4-O-alpha-D-mannopyranosyl-L-erythro-pentonic acid 2-deoxy-4-O-beta-D-mannopyranosyl-L-erythro-pentonic acid 2-deoxy-4-O-mannopyranosyl-erythro-pentonic acid dMEPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





